3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfonyl chloride
Overview
Description
3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfonyl chloride (5-Sulfonyl chloride) is an important chemical compound used in various scientific and medical research applications. It is a colorless, crystalline solid that is soluble in a variety of organic solvents, including methanol, ethanol, and acetone. 5-Sulfonyl chloride is a versatile reagent with a wide range of applications in organic chemistry, biochemistry, and medicinal chemistry.
Scientific Research Applications
Synthetic Applications in Chemistry
3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfonyl chloride and its derivatives are prominently utilized in synthetic chemistry for the development of various organic compounds. Yu et al. (2013) demonstrated the use of 3,4-dihydro-3-oxo-2H-1,4-benzoxazines in Suzuki–Miyaura cross-coupling reactions, creating a diverse library of biaryl products with high yields. This methodology highlights the compound's role in enhancing the diversity of molecular structures in synthetic chemistry (Yu et al., 2013). Similarly, Liu and Chen (2018) developed a concise synthesis method for 3,4-dihydro-1,4-benzoxazines, showcasing the compound's versatility in one-pot operations and its contribution to the structural diversity of synthetic products (Liu & Chen, 2018).
Antibacterial Applications
3-Oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives have shown promising results in the field of antibacterial research. Kadian, Maste, and Bhat (2012) synthesized various derivatives and tested them against multiple bacterial strains. Notably, certain derivatives exhibited significant antibacterial activity, indicating the compound's potential as a cornerstone in developing new antibacterial agents (Kadian, Maste, & Bhat, 2012).
Applications in Material Science
In the realm of materials science, 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives have contributed significantly. Tarasov et al. (2002) explored the synthesis of 3-(4-Oxo-4H-3,1-benzoxazin-2-yl)-1-benzenesulfonyl chloride and its reactivity, revealing its utility in creating sulfonamides and benzoxazine compounds with varied functional groups (Tarasov et al., 2002). Wen-sheng (2009) studied the synthesis of diamin type oxazine monomers and analyzed their thermal behaviors, uncovering the influence of chemical structures on thermal properties and the potential for high-performance materials (Ding Wen-sheng, 2009).
Innovative Synthesis Methods
The compound's versatility is further demonstrated in innovative synthesis methodologies. Albanese et al. (2003) reported an environmentally friendly synthesis of 3,4-dihydro-2H-1,4-benzoxazines, highlighting the compound's role in promoting greener chemical processes (Albanese et al., 2003).
properties
IUPAC Name |
3-oxo-4H-1,4-benzoxazine-5-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4S/c9-15(12,13)6-3-1-2-5-8(6)10-7(11)4-14-5/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYAGUXUOGGNGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC=C2S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfonyl chloride | |
CAS RN |
1049652-25-6 | |
Record name | 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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